molecular formula C15H11ClF3NO2 B2372006 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol CAS No. 400040-10-0

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol

Cat. No.: B2372006
CAS No.: 400040-10-0
M. Wt: 329.7
InChI Key: QSCPTBWUQDAZGL-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine linkage and methoxyphenol moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol include other aromatic compounds with trifluoromethyl groups and imine linkages. Examples include:

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-4-2-3-9(14(13)21)8-20-10-5-6-12(16)11(7-10)15(17,18)19/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPTBWUQDAZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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